![molecular formula C18H21NO4 B6073230 4-Benzoyl-3-hydroxy-2-(1-hydroxybutan-2-yliminomethyl)cyclohex-2-en-1-one](/img/structure/B6073230.png)
4-Benzoyl-3-hydroxy-2-(1-hydroxybutan-2-yliminomethyl)cyclohex-2-en-1-one
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Overview
Description
4-Benzoyl-3-hydroxy-2-(1-hydroxybutan-2-yliminomethyl)cyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a benzoyl group, a hydroxy group, and an iminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3-hydroxy-2-(1-hydroxybutan-2-yliminomethyl)cyclohex-2-en-1-one typically involves multiple steps. One common method starts with the preparation of cyclohexenone derivatives, which are then subjected to various chemical reactions to introduce the benzoyl, hydroxy, and iminomethyl groups. The reaction conditions often involve the use of solvents like toluene or tert-butanol and may require microwave-assisted conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial in scaling up the synthesis while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-3-hydroxy-2-(1-hydroxybutan-2-yliminomethyl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The iminomethyl group can be reduced to an amine.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield diketones, while reduction of the iminomethyl group can produce secondary amines.
Scientific Research Applications
4-Benzoyl-3-hydroxy-2-(1-hydroxybutan-2-yliminomethyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical assays and studies of enzyme activity.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzoyl-3-hydroxy-2-(1-hydroxybutan-2-yliminomethyl)cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the iminomethyl group can participate in covalent bonding. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: This compound shares a similar hydroxy and benzoyl structure but differs in the presence of a methylbutenyl group.
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: This compound has a similar cyclohexenone core but includes different substituents.
Uniqueness
4-Benzoyl-3-hydroxy-2-(1-hydroxybutan-2-yliminomethyl)cyclohex-2-en-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-benzoyl-3-hydroxy-2-(1-hydroxybutan-2-yliminomethyl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-2-13(11-20)19-10-15-16(21)9-8-14(18(15)23)17(22)12-6-4-3-5-7-12/h3-7,10,13-14,20,23H,2,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBUGKDYZVVMSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N=CC1=C(C(CCC1=O)C(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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